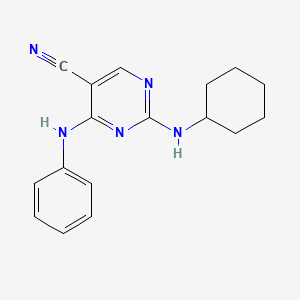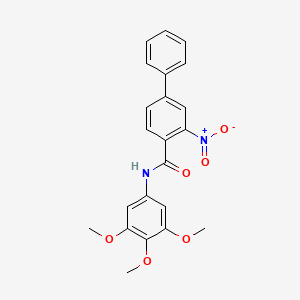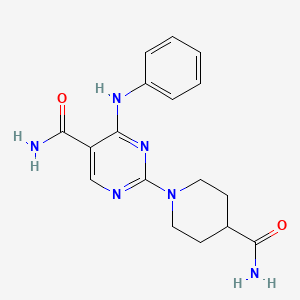![molecular formula C24H17Cl3N2O B10834723 1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)
1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of PMID26161824-Compound-69 involves several synthetic routes and reaction conditions. One of the methods includes the use of a six-membered compound, which undergoes a series of reactions to form the final product . The industrial production methods focus on optimizing yield and reducing reaction time .
Chemical Reactions Analysis
PMID26161824-Compound-69 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID26161824-Compound-69 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of cannabinoid receptor 1 (CB1) antagonism. In biology and medicine, it is explored for its potential in treating obesity and related metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of PMID26161824-Compound-69 involves its interaction with the cannabinoid receptor 1 (CB1). By antagonizing this receptor, the compound reduces cyclic AMP levels, inhibits protein kinase A (PKA)-dependent phosphorylation, and modulates various signaling pathways. This leads to decreased food intake and increased energy expenditure .
Comparison with Similar Compounds
PMID26161824-Compound-69 is unique in its high specificity for the cannabinoid receptor 1 (CB1). Similar compounds include other CB1 antagonists, such as rimonabant and taranabant. PMID26161824-Compound-69 stands out due to its improved pharmacokinetic properties and reduced side effects .
Properties
Molecular Formula |
C24H17Cl3N2O |
|---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H17Cl3N2O/c1-15-23(22(30)13-16-5-3-2-4-6-16)28-29(21-12-11-19(26)14-20(21)27)24(15)17-7-9-18(25)10-8-17/h2-12,14H,13H2,1H3 |
InChI Key |
GTXRPIMCNZXFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Anilino-2-[(4-methylpyrimidin-2-yl)amino]pyrimidine-5-carboxamide](/img/structure/B10834642.png)
![N-[3,3-dimethyl-1-[4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834648.png)

![N-{1-[6-(3,4-Difluoro-phenoxy)-4-methanesulfonyl-hexahydro-pyrrolo[3,2-b]pyrrole-1-carbonyl]-2,2-dimethyl-propyl}-2-methylamino-propionamide](/img/structure/B10834655.png)

![2-[[1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834674.png)


![6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)
![N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide](/img/structure/B10834694.png)
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)
![9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid](/img/structure/B10834722.png)
![13,16,35,38-Tetrahydroxy-11,33-bis[2-[[1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834732.png)
